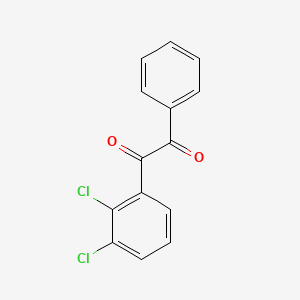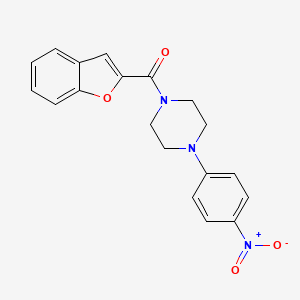![molecular formula C16H18N2O4S B5016707 5-[(dimethylamino)sulfonyl]-2-methoxy-N-phenylbenzamide](/img/structure/B5016707.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(dimethylamino)sulfonyl]-2-methoxy-N-phenylbenzamide, commonly known as DMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of DMSB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, DMSB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body. By inhibiting COX-2, DMSB may help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, DMSB has been found to have other biochemical and physiological effects. For example, DMSB has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. DMSB has also been found to induce cell death in cancer cells, indicating that it may have potential as a chemotherapeutic agent.
実験室実験の利点と制限
One advantage of using DMSB in lab experiments is its relatively low cost and ease of synthesis. Additionally, DMSB has been found to be stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using DMSB is its potential toxicity, which may limit its use in certain experiments or applications.
将来の方向性
There are many potential future directions for research involving DMSB. One area of interest is the development of new drugs based on the structure of DMSB, particularly for the treatment of inflammatory diseases and cancer. Additionally, further investigation into the mechanism of action of DMSB may help to uncover new targets for drug development. Finally, research into the potential applications of DMSB in agriculture and material science may lead to the development of new technologies and materials with unique properties.
合成法
DMSB can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with N,N-dimethylsulfonamide to form the intermediate product. The intermediate product is then reacted with phenylboronic acid in the presence of a catalyst to yield the final product, DMSB.
科学的研究の応用
DMSB has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMSB has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, DMSB has been investigated for its ability to enhance plant growth and improve crop yield. In material science, DMSB has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)13-9-10-15(22-3)14(11-13)16(19)17-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEAGVCGEPKLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![2-benzyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5016629.png)
![4-{[3-ethoxy-4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5016645.png)


![N,3-dimethyl-N-[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadien-1-yl]cyclohexanamine](/img/structure/B5016673.png)

![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5016690.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B5016699.png)

![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol hydrochloride](/img/structure/B5016713.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016719.png)